molecular formula C19H12FN5 B402702 5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B402702
M. Wt: 329.3g/mol
InChI Key: WDMOHQDEGKYVHD-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, cyano, and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps. One common method includes the reaction of diazonium salts with ethyl cyanoacetate under specific conditions, followed by cyclization and further functionalization . The reaction conditions often require the use of organic solvents and inert gas protection to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and minimize side reactions. These methods often involve optimizing reaction conditions such as temperature, pH, and solvent choice. For example, the use of weak acidic conditions and specific chlorination steps can enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C19H12FN5

Molecular Weight

329.3g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(2-fluorophenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C19H12FN5/c20-17-9-5-4-6-13(17)10-14(11-21)18-16(12-22)19(23)25(24-18)15-7-2-1-3-8-15/h1-10H,23H2/b14-10+

InChI Key

WDMOHQDEGKYVHD-GXDHUFHOSA-N

SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CC=C3F)C#N)C#N)N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=CC=C3F)/C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CC=C3F)C#N)C#N)N

Origin of Product

United States

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